Structural Identity and Purity Compared to In‑Class Patent Analogs
KRAS inhibitor‑7 is a defined single stereoisomer with a purity of ≥98% by HPLC, as specified by commercial suppliers . In contrast, KRAS inhibitor‑6 (Compound A) and KRAS inhibitor‑8 (Compound C) from the same patent series possess distinct chemical compositions (C₂₅H₂₄ClF₂N₇O₂ and C₂₆H₂₈ClF₂N₇O₂, respectively) and may exhibit different stereochemical and impurity profiles [1].
| Evidence Dimension | Chemical identity and purity |
|---|---|
| Target Compound Data | C₂₆H₂₇ClF₂N₆O₂; MW 528.98 g/mol; ≥98% purity |
| Comparator Or Baseline | KRAS inhibitor‑6 (Compound A): C₂₅H₂₄ClF₂N₇O₂; KRAS inhibitor‑8 (Compound C): C₂₆H₂₈ClF₂N₇O₂ |
| Quantified Difference | Differences in elemental composition (presence of O vs. N) and molecular weight (528.98 vs. 522.0 vs. 536.0 g/mol) |
| Conditions | As disclosed in patent WO2017087528A1 and vendor certificates of analysis |
Why This Matters
Procurement of the exact chemical entity (Compound B) ensures reproducibility of structure‑activity relationship (SAR) studies and prevents confounding variables introduced by structural analogs.
- [1] Li, L., et al. (2017). 2-substituted quinazoline compounds comprising a substituted heterocyclic group and methods of use thereof. World Intellectual Property Organization Patent WO2017087528A1. View Source
